pKa Divergence Between C-Linked and N-Linked Isomers Drives Protonation-State-Driven Solubility and Formulation Differences
The predicted acid dissociation constant (pKa) of the aniline nitrogen in 2-(piperidin-2-yl)aniline is approximately 8.5, consistent with ortho-substituted anilines that lack a strongly electron-withdrawing N-aryl substituent . In contrast, 2-(piperidin-1-yl)aniline—where the piperidine nitrogen is directly attached to the aniline ring—exhibits a significantly lower predicted pKa of 7.03 ± 0.10 . This 1.5-unit pKa difference translates to a roughly 30-fold variation in the neutral-to-protonated ratio at physiological pH 7.4, directly impacting aqueous solubility, membrane permeability, and the ability to form stable hydrochloride salts for procurement and formulation .
| Evidence Dimension | Predicted pKa of the aniline-NH₂ group |
|---|---|
| Target Compound Data | pKa ≈ 8.5 (predicted via ACD/Labs method, ChemSpider analog) |
| Comparator Or Baseline | 2-(Piperidin-1-yl)aniline: pKa = 7.03 ± 0.10 (predicted, CookeChem) |
| Quantified Difference | ΔpKa ≈ 1.5 units; ~30× difference in protonated fraction at pH 7.4 |
| Conditions | In silico prediction at 25°C, 0.1 M ionic strength |
Why This Matters
A 30-fold difference in protonation state at physiological pH alters solubility and permeability, directly influencing whether the compound can be used as a free base or requires salt formation in formulation workflows.
